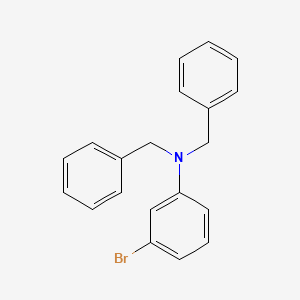

N,N-Dibenzyl-3-bromoaniline

Descripción general

Descripción

N,N-Dibenzyl-3-bromoaniline is a solid organic compound with the empirical formula C20H18BrN . It has a molecular weight of 352.27 .

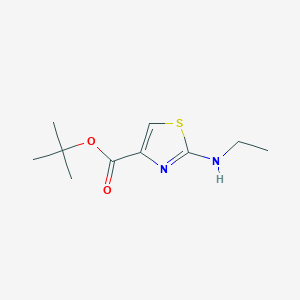

Molecular Structure Analysis

The molecular structure of N,N-Dibenzyl-3-bromoaniline can be represented by the SMILES stringBrC1=CC(N(CC2=CC=CC=C2)CC3=CC=CC=C3)=CC=C1 . This indicates that the molecule consists of a bromine atom attached to a benzene ring, which is also attached to a nitrogen atom. The nitrogen atom is further connected to two benzyl groups . Physical And Chemical Properties Analysis

N,N-Dibenzyl-3-bromoaniline is a solid . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Aplicaciones Científicas De Investigación

Synthesis of Diverse N,N-dibenzylated Compounds

N,N-Dibenzyl-3-bromoaniline is used in the synthesis of diverse N,N-dibenzylated compounds. These compounds are synthesized from the reaction of various aromatic amines with benzyl bromide using ultrasound irradiation in solvent- and catalyst-free conditions .

Benzylation of Aromatic Compounds

The compound is used in the benzylation of aromatic compounds. This process has been studied extensively using various catalysts .

Preparation of N,N′-dibenzyl-2-bromoaniline

N,N-Dibenzyl-3-bromoaniline is used in the preparation of N,N′-dibenzyl-2-bromoaniline. However, the process led to the isolation of N,N-dibenzyl-4-bromoaniline .

Catalyst-Free Ultrasonic Dibenzylations

The compound is used in a green and efficient solvent- and catalyst-free ultrasonic dibenzylation procedure .

Early Discovery Research

Sigma-Aldrich provides N,N-Dibenzyl-3-bromoaniline to early discovery researchers as part of a collection of unique chemicals .

Synthesis of Nanoporous α-Fe2O3 Nanoparticles

N,N-Dibenzyl-3-bromoaniline is used in the synthesis of nanoporous α-Fe2O3 nanoparticles via a hydrothermal method .

Safety and Hazards

N,N-Dibenzyl-3-bromoaniline is classified as Acute Tox. 4 Oral - Aquatic Chronic 4 according to the 2012 OSHA Hazard Communication Standard . It has the signal word “Warning” and hazard statements H302 - H413 . It is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation, and may cause respiratory irritation .

Propiedades

IUPAC Name |

N,N-dibenzyl-3-bromoaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18BrN/c21-19-12-7-13-20(14-19)22(15-17-8-3-1-4-9-17)16-18-10-5-2-6-11-18/h1-14H,15-16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LETHNKDTJWYRTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C3=CC(=CC=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-methylsulfonylbenzamide](/img/structure/B2428930.png)

![2-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrazine](/img/structure/B2428936.png)

![5-[5-(2-chloro-7-methoxyquinolin-3-yl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid](/img/structure/B2428941.png)

![Tert-butyl N-[(1S)-1-(hydrazinecarbonyl)ethyl]carbamate](/img/structure/B2428947.png)

![5-{[5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2428948.png)

![N-(4-acetylphenyl)-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide](/img/structure/B2428950.png)

![1-({4'-Methoxy-[1,1'-biphenyl]-4-yl}sulfonyl)azepane](/img/structure/B2428951.png)

![N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2-(5-oxo-2,3,5,6,7,8-hexahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2428952.png)